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Compound of Interest

Compound Name: 3BP-3940

Cat. No.: B12381526

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3BP-3940, a
Fibroblast Activation Protein (FAP) targeting peptide, in combination with other anti-cancer
agents. The information is supported by available preclinical and clinical experimental data,
with a focus on presenting quantitative results, detailed methodologies, and relevant biological
pathways.

Introduction to 3BP-3940

3BP-3940 is a potent and selective peptide inhibitor of FAP, a transmembrane serine protease
highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of
numerous cancers. This differential expression makes FAP an attractive target for cancer
diagnosis and therapy. 3BP-3940 is utilized as a "theranostic" agent, meaning it can be labeled
with different radionuclides for both imaging (e.g., Gallium-68 for PET/CT) and targeted
radionuclide therapy (e.g., Lutetium-177, Yttrium-90, or Actinium-225). Its proposed mechanism
of action involves the targeted delivery of radiation to the tumor stroma, leading to the
destruction of CAFs and a subsequent anti-tumor effect. Preclinical and early clinical studies
have suggested that 3BP-3940 has the potential for prolonged tumor retention and low uptake
in healthy tissues.

Performance of 3BP-3940 in Combination Therapy:
Clinical Evidence
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A key clinical study by Zhang et al. (2025) investigated the use of radiolabeled 3BP-3940 in
combination with immunotherapy, chemotherapy, and other targeted therapies in patients with
advanced sarcoma. This study provides the primary clinical data for the efficacy and safety of
3BP-3940 in combination regimens.

Quantitative Data from Clinical Studies

The following table summarizes the key quantitative data from the Zhang et al. (2025) study on
the combination of FAP-targeted radiopharmaceutical therapy (FRT) using 3BP-3940 with other
anti-cancer agents in sarcoma patients.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter Value Reference
Patient Cohort

Number of Patients 8 [1]

Age Range 13-80 years [1]

Tumor Subtypes

Clear cell sarcoma,
sarcomatoid hepatocellular
carcinoma, leiomyosarcoma,
osteosarcoma, cardiac

synovial sarcoma

[1]

Combination Therapies

Prior Immunotherapies

Candonilimab, TIL/IL2

[1]

Previous Targeted Therapies

MTOR inhibitors (everolimus,
tacrolimus), Pazopanib,
Lenvatinib, Multikinase
inhibitors (regorafenib,

abemaciclib)

[1]

Concurrent Targeted Therapies

Cabozantinib, Trabectedin,
Anlotinib, Pazopanib,

Abemaciclib

[1]

3BP-3940 Treatment Regimen

Radionuclides Used

177Lu, 90Y, 225Ac

[1]

Average Number of FRT

Cycles per Patient

2.9 £ 1.2 (range: 2-5)

[1]

Mean Cumulative Activity
(A77Lu)

16.7 + 8.3 GBq (range: 7.5—
28.5 GBqQ)

[1]

Mean Cumulative Activity
(90Y)

9.1 + 4.4 GBq (range: 5.4-14.0
GBQq)

[1]

Mean Cumulative Activity
(225Ac)

7.4 £ 0.1 MBq (range: 7.3-7.4
MBQ)

[1]
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Patient Outcomes

Partial Response 1 [1]
Partial Response followed by 1 o
Progression
Stable Disease 1 [1]
Progressive Disease 1 [1]
Partial Response/Mixed

2 [1]
Response
Safety

Grade 3 or Above
Hematological or Renal None [1]
Toxicity Attributed to FRT

Clinical Experimental Protocol: A Representative
Example

The following is a representative clinical protocol based on the methodology described in the
Zhang et al. (2025) study for the administration of 3BP-3940 in combination with other anti-
cancer agents.

Patient Selection:
» Histologically confirmed diagnosis of advanced sarcoma.
o Confirmed FAP expression in tumor lesions via 68Ga-FAPI PET/CT imaging.

» Patients who are concurrently receiving or have previously received immunotherapy,
chemotherapy, or targeted therapy.

3BP-3940 Radiopharmaceutical Therapy (FRT) Administration:

» Radiolabeling: 3BP-3940 is labeled with 177Lu, 90Y, or 225Ac under good manufacturing
practices (GMP).
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e Dosage: The administered activity is determined based on the patient's condition, previous
treatments, and dosimetry estimates.

e Administration: The radiolabeled 3BP-3940 is administered intravenously.

o Treatment Cycles: Patients may receive multiple cycles of FRT, typically spaced several
weeks apart, based on response and toxicity.

Combination Therapy Regimen:

o Concurrent targeted therapies are continued as per the standard of care, with careful
monitoring for overlapping toxicities.

» For patients who have completed prior lines of therapy, FRT is administered as a subsequent
line of treatment.

Response Evaluation:

o Treatment response is evaluated using RECIST and THERCIST criteria based on PET/CT
and SPECT/CT imaging.

o Safety is monitored according to CTCAE v.5.0 standards.

Clinical Workflow Diagram
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Clinical trial workflow for 3BP-3940 combination therapy.

Preclinical Evidence for FAP Inhibitor Combination
Therapies

While clinical data for 3BP-3940 combinations is emerging, a growing body of preclinical
research supports the rationale for combining FAP-targeted radionuclide therapy with other
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anti-cancer agents. These studies provide insights into the potential mechanisms of synergy
and offer a basis for designing future clinical trials.

Quantitative Data from Preclinical Studies

The following table summarizes representative quantitative data from preclinical studies
investigating the combination of FAP inhibitors with other anti-cancer therapies.

%
FAP Inhibitor Combination Improvement
Parameter . Reference
Monotherapy Therapy with

Combination

Tumor Growth
Inhibition (TGI)

FAP-IL12mut _ _
92.5% (with anti-

(melanoma 94% -1.5% [2]
PD-L1)

model)

FAP-IL12mut
(colorectal 84% - - [2]

cancer model)

FAP-IL12mut
(lung cancer 77% - - [2]

model)

Immune Cell

Infiltration

CD8+ T-cell
infiltration (FAP- Significantly -~

Increased Not quantified [3]
targeted RLT + Increased

anti-PD-L1)

PMN-MDSC

opulation (FAP- Significantl

Pop ( - g Y Not quantified [3]
targeted RLT + Decreased

anti-PD-L1)
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Representative Preclinical Experimental Protocol

The following is a representative experimental protocol for a preclinical study evaluating a FAP-
targeted radionuclide therapy in combination with an immune checkpoint inhibitor, based on
methodologies described in the literature.

Cell Lines and Animal Models:

e Cell Lines: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) and a fibroblast cell
line (e.g., NIH3T3) engineered to express human FAP (NIH3T3-hFAP).

e Animal Model: C57BL/6 mice.
Tumor Implantation:

e Mice are subcutaneously co-injected with a mixture of cancer cells and FAP-expressing
fibroblasts to establish a tumor model with a relevant tumor microenvironment.

e Tumor growth is monitored regularly using caliper measurements.

Treatment Groups:

Vehicle control (e.g., saline).

FAP-targeted radionuclide therapy (e.g., 177Lu-labeled FAP inhibitor) alone.

Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) alone.

Combination of FAP-targeted radionuclide therapy and immune checkpoint inhibitor.
Dosing and Administration:

» The FAP-targeted radiopharmaceutical is administered intravenously at a predetermined
dose.

e The immune checkpoint inhibitor is administered intraperitoneally according to a specified
dosing schedule.

Efficacy Endpoints:
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e Tumor growth inhibition is assessed by measuring tumor volume over time.
e Overall survival of the animals is monitored.
Mechanistic Studies:

e Immunohistochemistry (IHC): Tumors are harvested at the end of the study and analyzed by
IHC for markers of immune cell infiltration (e.g., CD8, CD45) and other relevant biomarkers.

o Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by
flow cytometry to quantify different immune cell populations (e.g., T cells, myeloid-derived
suppressor cells).

o Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the
expression of genes related to immune signaling pathways.

Signaling Pathways and Mechanisms of Action

The combination of 3BP-3940-based radionuclide therapy with other anti-cancer agents is
thought to have a synergistic effect by targeting different components of the tumor and its
microenvironment.

FAP and the PIBK/AKT/mMTOR Pathway

FAP expression has been linked to the activation of the PIBK/AKT/mTOR signaling pathway,
which is a critical regulator of cell growth, proliferation, and survival in many cancers. Targeting
FAP-expressing CAFs with 3BP-3940 may disrupt the supportive tumor microenvironment,
while mTOR inhibitors directly target this key survival pathway within cancer cells.
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FAP-mediated activation of the PI3BK/AKT/mTOR pathway.
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Synergy with Immunotherapy

FAP-targeted radionuclide therapy can remodel the tumor microenvironment, making it more
susceptible to immunotherapy. The radiation delivered by 3BP-3940 can induce immunogenic
cell death, leading to the release of tumor antigens and the recruitment of immune cells. This
can convert an immunologically "cold” tumor into a "hot" tumor, thereby enhancing the efficacy
of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. Preclinical studies have
shown that this combination can lead to increased infiltration of CD8+ T cells and a reduction in
immunosuppressive myeloid-derived suppressor cells (MDSCSs).

Conclusion

The available clinical and preclinical data suggest that 3BP-3940, when used in combination
with other anti-cancer agents, holds promise for the treatment of advanced solid tumors. The
combination of FAP-targeted radionuclide therapy with immunotherapy and targeted therapies
appears to be well-tolerated and can lead to encouraging anti-tumor responses. The proposed
mechanisms of synergy involve the disruption of the tumor microenvironment, modulation of
key cancer signaling pathways like PI3K/AKT/mTOR, and enhancement of the anti-tumor
immune response. Further prospective clinical trials are warranted to validate these findings
and to optimize combination strategies for different cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12381526#3bp-3940-in-combination-with-other-anti-
cancer-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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